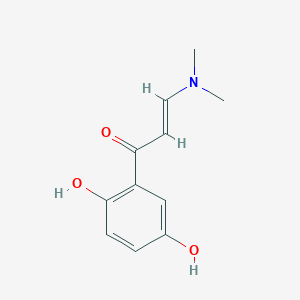

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 2,5-Dihydroxy-3-dimethylaminoprop-2-en-1-one, is a compound that has been of interest to researchers for its potential applications in the fields of medicine, pharmacology, and biochemistry. It has a unique structure that makes it an attractive target for further research.

Wissenschaftliche Forschungsanwendungen

1. Optical Properties and Solvatochromism

(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a derivative of the compound , demonstrates notable optical properties. It exhibits solvatochromic behavior, showing a red shift in absorption maximum and fluorescence emission when solvent polarity increases from n-Hexane to DMF. This characteristic makes it a candidate for applications like probes in solubilization studies and as a quencher in determining the critical micelle concentration of various micelles (Khan et al., 2016).

2. Chemical Synthesis and Library Generation

A structurally similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, serves as a starting material for generating a diverse array of compounds through alkylation and ring closure reactions. This demonstrates the utility of such compounds in synthetic chemistry for creating various derivatives with potential applications in drug discovery and material science (Roman, 2013).

3. Facilitating Chemical Transformations

The compound (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one plays a crucial role in the tandem copper(I)-catalyzed transformation of C-S coupling/C-H functionalization. This showcases its utility in complex chemical transformations, particularly in synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, which is significant in the field of organic synthesis (Xu et al., 2010).

4. Nonlinear Optical Absorption

A derivative, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, exhibits significant third-order nonlinear optical properties. This indicates potential applications in optical devices like optical limiters, due to its distinctive nonlinear absorption behavior at varying laser intensities (Rahulan et al., 2014).

5. Role in Crystal Structure Analysis

The compound 2'-Hydroxy-4"-dimethylaminochalcone, similar in structure, has been analyzed for its crystal structure, revealing the influence of substituents like the 2'-hydroxyl group on molecular planarity. This kind of study is crucial in understanding the molecular geometry and interactions, which can have implications in material science and drug design (Liu et al., 2002).

Eigenschaften

IUPAC Name |

(E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQUKNFAIHIJOJ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)